molecular formula C10H18O B14320771 4-Ethoxycyclooct-1-ene CAS No. 106129-92-4

4-Ethoxycyclooct-1-ene

Cat. No.: B14320771
CAS No.: 106129-92-4
M. Wt: 154.25 g/mol
InChI Key: NOKACTIXIYHMCQ-UHFFFAOYSA-N
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Description

4-Ethoxycyclooct-1-ene is a cycloolefin derivative featuring an eight-membered cyclooctene ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position. Cyclooctene derivatives are of interest in organic synthesis due to their ring strain (which influences reactivity) and applications in polymerization, catalysis, and pharmaceutical intermediates.

Properties

CAS No.

106129-92-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-ethoxycyclooctene

InChI

InChI=1S/C10H18O/c1-2-11-10-8-6-4-3-5-7-9-10/h4,6,10H,2-3,5,7-9H2,1H3

InChI Key

NOKACTIXIYHMCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxycyclooct-1-ene can be synthesized through several methods. One common method involves the reaction of cyclooctene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycyclooct-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-ethoxycyclooctane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the double bond.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: 4-Ethoxycyclooctane.

    Substitution: Various substituted cyclooctenes depending on the nucleophile used.

Scientific Research Applications

4-Ethoxycyclooct-1-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to study the effects of cycloalkenes on biological systems, including their interactions with enzymes and receptors.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethoxycyclooct-1-ene depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond reacts with the oxidizing agent to form an epoxide intermediate, which can further react to form ketones or other products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reactants.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Ethoxycyclooct-1-ene with three structurally related compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Ring Size Key Properties/Applications
This compound (hypothetical) C₁₀H₁₆O 152.23 (calculated) Ethoxy (-OCH₂CH₃) 8-membered Expected moderate ring strain; potential use in Diels-Alder reactions or as a ligand scaffold.
Cyclooct-4-en-1-yl acetate C₁₀H₁₆O₂ 168.23 Acetate (-OAc) 8-membered Used in fragrance synthesis; ester group enhances volatility and hydrophobicity .
Ethyl 4-fluorocyclohex-3-ene-1-carboxylate C₉H₁₃FO₂ 172.20 Fluorine, Ester (-COOEt) 6-membered Fluorine substituent increases electronegativity, influencing regioselectivity in reactions .
4-Isocyanato-1-methylcyclohex-1-ene C₈H₁₁NO 137.18 Isocyanate (-NCO), Methyl 6-membered Reactive isocyanate group enables use in polymer crosslinking and urethane synthesis .
Key Observations:
  • Ring Size : Cyclooctene derivatives (8-membered rings) exhibit greater ring strain than cyclohexene analogs (6-membered), enhancing their reactivity in ring-opening or cycloaddition reactions.
  • Substituent Effects :
    • The ethoxy group in This compound likely increases electron density at the double bond, favoring electrophilic additions.
    • In contrast, the fluorine atom in ethyl 4-fluorocyclohex-3-ene-1-carboxylate withdraws electron density, directing reactions to specific positions .
    • The acetate group in cyclooct-4-en-1-yl acetate contributes to higher molecular weight and volatility compared to ethoxy analogs .
  • Functional Group Reactivity :
    • Isocyanate groups (as in 4-Isocyanato-1-methylcyclohex-1-ene ) are highly reactive toward nucleophiles like alcohols and amines, enabling polymer formation .
    • Ethoxy and ester groups may participate in hydrolysis or transesterification under acidic/basic conditions.

Physicochemical Properties

  • Boiling Points and Solubility: Cyclooctene derivatives generally have higher boiling points than cyclohexenes due to larger molecular size. For example, cyclooct-4-en-1-yl acetate (MW 168.23) is less volatile than ethyl 4-fluorocyclohex-3-ene-1-carboxylate (MW 172.20) despite similar weights, due to stronger intermolecular forces in the acetate . The ethoxy group in this compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar analogs.
  • Stability :

    • Cyclooctene rings are less stable than cyclohexenes due to strain, but this strain can be advantageous in catalysis or dynamic covalent chemistry.
    • Isocyanate-containing compounds (e.g., 4-Isocyanato-1-methylcyclohex-1-ene ) are moisture-sensitive and require anhydrous storage .

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